molecular formula C9H11N5O3 B161100 s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- CAS No. 10187-90-3

s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-

Cat. No. B161100
CAS RN: 10187-90-3
M. Wt: 237.22 g/mol
InChI Key: ZLNLRWHLKXFYMC-UHFFFAOYSA-N
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Description

S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a triazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the target organism or cell. This compound has been shown to inhibit the growth of various microorganisms and cancer cells, making it a promising compound for the development of new drugs.

Biochemical And Physiological Effects

S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting protein conformational changes.

Advantages And Limitations For Lab Experiments

S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. It also has antimicrobial, antifungal, and anticancer properties, making it a valuable compound for studying the mechanisms of action of various microorganisms and cancer cells. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-. One potential direction is the development of new drugs based on the antimicrobial, antifungal, and anticancer properties of this compound. Another potential direction is the further study of the mechanism of action of this compound and its potential use as a fluorescent probe for detecting protein conformational changes. Additionally, further studies are needed to fully understand the advantages and limitations of this compound for lab experiments and its potential toxicity.

Synthesis Methods

S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- can be synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with propylamine and sodium azide, or the reaction of 5-nitro-2-furaldehyde with propylamine and sodium nitrite. The synthesis of this compound has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.

Scientific Research Applications

S-Triazole, 5-propylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting protein conformational changes and for its potential use in the development of new drugs.

properties

CAS RN

10187-90-3

Product Name

s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-N-propyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5O3/c1-2-5-10-9-11-8(12-13-9)6-3-4-7(17-6)14(15)16/h3-4H,2,5H2,1H3,(H2,10,11,12,13)

InChI Key

ZLNLRWHLKXFYMC-UHFFFAOYSA-N

SMILES

CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

10187-90-3

Origin of Product

United States

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